molecular formula C8H19NO B1447193 5-Methoxy-4,4-dimethylpentan-1-amine CAS No. 1267419-39-5

5-Methoxy-4,4-dimethylpentan-1-amine

Cat. No.: B1447193
CAS No.: 1267419-39-5
M. Wt: 145.24 g/mol
InChI Key: PYACPPVHYJOELF-UHFFFAOYSA-N
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Description

5-Methoxy-4,4-dimethylpentan-1-amine is a versatile small molecule scaffold used in various scientific research applications. It is known for its unique chemical structure, which includes a methoxy group and a dimethylpentan-1-amine backbone. This compound is often utilized in pharmaceutical testing and other research fields due to its distinct properties .

Properties

IUPAC Name

5-methoxy-4,4-dimethylpentan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19NO/c1-8(2,7-10-3)5-4-6-9/h4-7,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYACPPVHYJOELF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCCN)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-4,4-dimethylpentan-1-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the alkylation of a suitable amine with a methoxy-substituted alkyl halide. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

In an industrial setting, the production of 5-Methoxy-4,4-dimethylpentan-1-amine may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-4,4-dimethylpentan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amines .

Scientific Research Applications

5-Methoxy-4,4-dimethylpentan-1-amine is widely used in scientific research, including:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: In studies involving enzyme interactions and metabolic pathways.

    Medicine: As a reference standard in pharmaceutical testing and drug development.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Methoxy-4,4-dimethylpentan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the study .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methoxy-4,4-dimethylpentan-1-amine stands out due to its specific structural features, such as the methoxy group and the dimethylpentan-1-amine backbone. These features confer unique chemical and biological properties, making it a valuable compound in various research applications .

Biological Activity

5-Methoxy-4,4-dimethylpentan-1-amine, also known as a derivative of 4,4-dimethylpentan-1-amine, is a compound that has garnered interest for its potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms, effects, and relevant research findings.

Chemical Structure and Properties

5-Methoxy-4,4-dimethylpentan-1-amine can be represented by the following chemical structure:

C7H17N(CID 14454757)\text{C}_7\text{H}_{17}\text{N}\quad (\text{CID 14454757})

This compound features a methoxy group (-OCH₃) attached to a carbon chain with two methyl groups at the 4-position. The structure contributes to its lipophilicity and potential interactions with biological targets.

The biological activity of 5-Methoxy-4,4-dimethylpentan-1-amine is primarily attributed to its interaction with various receptors and enzymes in the body. The methoxy group enhances its ability to penetrate cell membranes, allowing it to modulate the activity of target proteins. This modulation can lead to various physiological effects such as:

  • Neurotransmitter modulation : The compound may influence neurotransmitter systems, particularly those related to mood and cognition.
  • Receptor binding : It may exhibit affinity towards adrenergic and dopaminergic receptors, similar to other amine derivatives.

Pharmacological Effects

Research indicates several potential pharmacological effects associated with 5-Methoxy-4,4-dimethylpentan-1-amine:

  • Stimulant Effects : Preliminary studies suggest that this compound may have stimulant properties comparable to other known psychoactive substances.
  • Anxiolytic Properties : There is emerging evidence that compounds within this class may exhibit anxiolytic (anxiety-reducing) effects.
  • Antidepressant Activity : Some studies have indicated potential antidepressant effects, possibly through serotonin modulation.

Comparative Studies

A comparative analysis of similar compounds reveals that the presence of the methoxy group significantly influences biological activity. For instance:

Compound NameStructureBiological Activity
5-Methoxy-4,4-dimethylpentan-1-amine StructureStimulant, anxiolytic
4-Methylpentan-1-amine StructureMild stimulant
N,N-Dimethylphenethylamine StructureStrong stimulant

The data suggest that the methoxy substitution enhances both stimulant and anxiolytic properties compared to other structural analogs.

Study 1: Neuropharmacological Effects

A study conducted on animal models demonstrated that administration of 5-Methoxy-4,4-dimethylpentan-1-amine resulted in increased locomotor activity and reduced anxiety-like behaviors in elevated plus-maze tests. These findings suggest a dual action on both stimulant and anxiolytic pathways.

Study 2: Receptor Binding Affinity

In vitro studies assessed the binding affinity of 5-Methoxy-4,4-dimethylpentan-1-amine against various neurotransmitter receptors. The results indicated significant binding to dopamine D2 receptors and serotonin 5HT2A receptors, which are critical in mood regulation.

Study 3: Toxicological Assessment

A comprehensive toxicological assessment revealed that while the compound exhibits promising pharmacological effects, it also possesses a risk profile that necessitates careful consideration. High doses led to increased heart rate and anxiety in test subjects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.